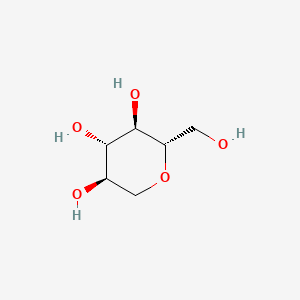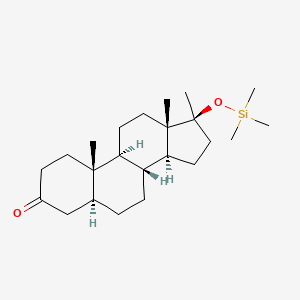
1,5-Anhydro-L-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-L-glucitol is a naturally occurring monosaccharide found in nearly all foods. It is a six-carbon sugar alcohol structurally similar to glucose. This compound is known for its role as a biochemical marker in monitoring short-term glycemic control in diabetic patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Anhydro-L-glucitol can be synthesized through the reduction of 1,5-anhydro-D-glucopyranose. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound involves the enzymatic conversion of starch or cellulose-derived glucose. Enzymes such as glucose isomerase and glucose oxidase are used to convert glucose into 1,5-anhydro-D-glucopyranose, which is then reduced to this compound using chemical reducing agents .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-L-glucitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,5-anhydro-D-gluconic acid using oxidizing agents like nitric acid or potassium permanganate.
Reduction: It can be reduced to form 1,5-anhydro-D-glucitol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: 1,5-Anhydro-D-gluconic acid
Reduction: 1,5-Anhydro-D-glucitol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Anhydro-L-glucitol has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Industry: It is used in the food industry as a sweetener and in the production of various food products.
Wirkmechanismus
1,5-Anhydro-L-glucitol exerts its effects by being reabsorbed in the renal proximal tubules. During periods of hyperglycemia, glucose competes with this compound for reabsorption, leading to increased excretion of this compound and decreased blood levels. This mechanism allows it to serve as a marker for glycemic variability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant in food products.
Mannitol: Another sugar alcohol used as a diuretic and in medical applications.
Xylitol: A sugar alcohol used as a sweetener in sugar-free products.
Uniqueness
1,5-Anhydro-L-glucitol is unique in its ability to serve as a marker for short-term glycemic control, providing valuable information for the management of diabetes. Unlike other sugar alcohols, it is not metabolized and is excreted unchanged, making it a reliable indicator of glycemic variability .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-VANKVMQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141434-71-1 |
Source


|
| Record name | 1,5-Anhydro-L-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-ANHYDRO-L-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2V5Y9XXP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)



![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)


